molecular formula C15H12N4O2 B4776504 {[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile

{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile

Cat. No. B4776504
M. Wt: 280.28 g/mol
InChI Key: NAPJDRWLMJEFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of {[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using {[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be investigated further.

Future Directions

There are several future directions for research on {[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile. One of the directions is to investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as a therapeutic agent for autoimmune diseases. Furthermore, the toxicity of this compound needs to be investigated further to determine its safety for use in humans.
Conclusion:
In conclusion, {[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential as a therapeutic agent for cancer and inflammation. However, more research is needed to investigate its potential as a photosensitizer and its toxicity.

Scientific Research Applications

The {[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile compound has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anticancer, anti-inflammatory, and antifungal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-20-13-4-3-11(6-14(13)21-2)15-12(9-18-19-15)5-10(7-16)8-17/h3-6,9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPJDRWLMJEFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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